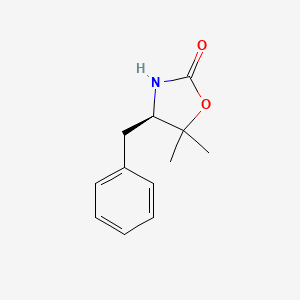

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one

説明

Historical Context and Evolution of Oxazolidinone Chiral Auxiliaries

The use of chiral auxiliaries was advanced significantly by the work of David A. Evans and his research group in the early 1980s. nih.gov They introduced a class of N-acyloxazolidinones, now widely known as Evans auxiliaries, which proved exceptionally effective in controlling the stereochemistry of enolate reactions. nih.govnih.gov These auxiliaries are typically synthesized from readily available and relatively inexpensive chiral amino acids.

The initial reports focused on their application in asymmetric aldol (B89426) and alkylation reactions. sigmaaldrich.com Over the past decades, the scope of Evans-type oxazolidinones has expanded to include a wide array of transformations, such as conjugate additions and Diels-Alder reactions. nih.gov Their success spurred the development of numerous second-generation and modified auxiliaries, yet the original oxazolidinone scaffolds remain a "gold standard" in asymmetric synthesis due to their high levels of stereocontrol and predictability. sigmaaldrich.com

Unique Stereochemical Advantages of the 5,5-Dimethyloxazolidin-2-one Scaffold

The structure of the chiral auxiliary is critical for inducing high levels of stereoselectivity. While the initial Evans auxiliaries, such as those derived from valine and phenylalanine, are highly effective, modifications to the core structure have been explored to further enhance their performance. The introduction of two methyl groups at the C5 position of the oxazolidinone ring, creating a gem-dimethyl group, offers distinct advantages.

This 5,5-dimethyl substitution, as seen in (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one, provides a significant steric buttress. This increased bulk enhances the facial shielding of one side of the N-acyl enolate, forcing incoming electrophiles to attack from the less hindered face with even greater fidelity. Furthermore, this structural feature can inhibit undesired side reactions, such as endocyclic nucleophilic attack during hydride reduction of the N-acyl group, allowing for the direct formation of chiral aldehydes in high yield and enantiomeric purity. researchgate.net This modification has led to the development of "SuperQuat" auxiliaries, which demonstrate superior performance in certain asymmetric transformations. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4R)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEGFEJKONZGOH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)O1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](NC(=O)O1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459425 | |

| Record name | (4R)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204851-73-0 | |

| Record name | (4R)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 4 Benzyl 5,5 Dimethyloxazolidin 2 One

Enantioselective Preparation from Chiral Precursors

The most logical and common strategy for the enantioselective synthesis of (R)-4-benzyl-5,5-dimethyloxazolidin-2-one begins with the unnatural amino acid, D-phenylalanine. The stereocenter from D-phenylalanine directly corresponds to the (R)-configuration at the C4 position of the final product. The general synthetic sequence involves the α,α-dimethylation of a D-phenylalanine derivative, followed by reduction of the carboxylic acid functionality to a primary alcohol, and subsequent cyclization.

A plausible synthetic pathway is outlined below:

Protection and Methylation of D-Phenylalanine: D-phenylalanine is first protected at the amino group, for example, as a benzoyl derivative. The carboxylic acid is then esterified to a methyl or ethyl ester. The resulting N-protected amino ester is then subjected to double methylation at the α-carbon. This can be achieved using a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which is then quenched with an excess of methyl iodide. This process is repeated to introduce the second methyl group.

Reduction to the Chiral Amino Alcohol: The α,α-dimethylated D-phenylalanine ester is then reduced to the corresponding amino alcohol, (R)-2-amino-3-phenylpropan-2-ol. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) is typically employed for this transformation. Careful control of the reaction temperature is necessary during this highly exothermic step.

Cyclization to the Oxazolidinone: The final step is the cyclization of the chiral amino alcohol to form the oxazolidinone ring. This is commonly achieved by reacting the amino alcohol with a phosgene (B1210022) equivalent. Triphosgene (B27547), in the presence of a non-nucleophilic base like triethylamine (B128534), is a frequently used and safer alternative to gaseous phosgene. The reaction proceeds by forming a carbamoyl (B1232498) chloride intermediate which then undergoes intramolecular cyclization to yield this compound.

Table 1: Proposed Enantioselective Synthesis Pathway

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | α,α-Dimethylation | D-Phenylalanine, Benzoyl chloride, Methanol (B129727)/H+, LDA, Methyl iodide | Methyl 2-(benzoylamino)-2,2-dimethyl-3-phenylpropanoate |

| 2 | Reduction | Lithium aluminum hydride, THF | (R)-2-(Benzoylamino)-3-phenylpropan-2-ol |

| 3 | Deprotection & Cyclization | Acidic or basic hydrolysis, Triphosgene, Triethylamine | This compound |

Optimization of Reaction Conditions for High Enantiomeric Purity

Maintaining the stereochemical integrity of the C4 chiral center is paramount throughout the synthesis. The potential for racemization exists, particularly during the deprotonation/methylation and cyclization steps. Therefore, careful optimization of reaction conditions is crucial.

The enantiomeric purity of the starting D-phenylalanine is a critical determinant of the final product's optical purity. Starting with D-phenylalanine of high enantiomeric excess (ee) is essential.

During the cyclization of the amino alcohol, the choice of the carbonylating agent and the base can significantly impact the yield and purity of the product. While phosgene is highly reactive, its extreme toxicity makes it undesirable. Safer alternatives are generally preferred.

Table 2: Comparison of Cyclization Reagents

| Reagent | Description | Advantages | Disadvantages |

| Phosgene (COCl₂) | Highly reactive gas. | High reactivity allows for lower reaction temperatures. | Extremely toxic, difficult to handle. |

| Diphosgene (ClCOOCCl₃) | Liquid, a safer phosgene substitute. | Easier to handle than phosgene. | Less reactive than phosgene, may require higher temperatures. |

| Triphosgene (Bis(trichloromethyl) carbonate) | Crystalline solid, a much safer alternative. | Solid, stable, and easy to handle. | Least reactive of the three, often requires a catalyst or higher temperatures. |

| Carbonyldiimidazole (CDI) | Crystalline solid. | Non-toxic byproducts (imidazole). | Generally requires a two-step procedure and may lead to lower yields. |

The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is important to prevent side reactions. The reaction temperature for the cyclization is typically kept low initially and then allowed to warm to room temperature to ensure complete reaction without promoting side reactions or racemization. Purification of the final product, often by recrystallization from a suitable solvent system like ethyl acetate/hexanes, is a critical final step to achieve high chemical and enantiomeric purity.

Scalability Considerations in the Synthesis of this compound

Scaling up the synthesis of this chiral auxiliary from the laboratory to an industrial scale presents several challenges that need to be addressed.

Reagent Cost and Availability: The starting material, D-phenylalanine, is less common and more expensive than its L-enantiomer. The cost of strong bases like LDA and reducing agents like LiAlH4 can also be significant at a large scale.

Safety of Reagents: The use of highly reactive and hazardous reagents is a major concern. Lithium aluminum hydride is highly flammable and reacts violently with water. Phosgene is extremely toxic, and even its safer substitutes like triphosgene release phosgene in situ and must be handled with great care. Large-scale reactions require specialized equipment and stringent safety protocols.

Reaction Conditions: The requirement for cryogenic temperatures (e.g., -78 °C for LDA) and the management of highly exothermic reactions (e.g., LiAlH4 reduction) are challenging and energy-intensive on a large scale.

Work-up and Purification: The quenching of large amounts of LiAlH4 can be hazardous. Purification by chromatography is generally not feasible for large quantities, making robust and efficient crystallization procedures essential for isolating the final product with high purity.

For these reasons, the development of more efficient, safer, and cost-effective synthetic routes, potentially involving catalytic asymmetric methods or biocatalysis, would be highly beneficial for the large-scale production of this compound.

Advanced Applications of R 4 Benzyl 5,5 Dimethyloxazolidin 2 One As a Chiral Auxiliary

Diastereoselective Alkylation Reactions Utilizing (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one

This compound is a valuable chiral auxiliary for directing stereoselective alkylation reactions. ox.ac.uk The strategic placement of the benzyl (B1604629) and gem-dimethyl groups effectively shields one face of the enolate derived from the corresponding N-acyl derivative, compelling the electrophile to approach from the less hindered side. This steric control results in the formation of α-substituted carbonyl compounds with a high degree of diastereoselectivity.

Enolate Alkylation Strategies for α-Substituted Carbonyl Compounds

The N-acyl derivatives of this compound serve as effective precursors for generating chiral enolates. ox.ac.ukrsc.org Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), followed by the introduction of an alkylating agent, leads to the formation of α-substituted products. The diastereoselectivity of this process is generally high, with the major diastereomer arising from the alkylation of the enolate from the face opposite to the C4-benzyl group.

Research has demonstrated that the diastereomeric excess (d.e.) for the alkylation of N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-ones ranges from 85% to 94%. researchgate.net Subsequent removal of the chiral auxiliary, often through mild hydride reduction, yields the desired α-substituted carbonyl compounds with high enantiomeric excess (e.e.). rsc.orgresearchgate.net

Table 1: Diastereoselective Alkylation of (S)-N-Acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones

| Alkylating Agent | Diastereomeric Excess (d.e.) |

|---|---|

| Methyl Iodide | 90% |

| Ethyl Iodide | 92% |

| Benzyl Bromide | 94% |

| Allyl Bromide | 88% |

| Isopropyl Iodide | 85% |

This table presents representative data on the diastereoselectivity achieved in the alkylation of N-acyl derivatives of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one with various alkylating agents.

Synthesis of Chiral α-Alkyl Aldehydes

A significant application of this methodology is the synthesis of chiral α-alkyl aldehydes. rsc.org The (S)-4-benzyl-5,5-dimethyl derivative has been identified as optimal for preventing undesired endocyclic nucleophilic attack during reduction. rsc.org Following the diastereoselective alkylation of the corresponding N-acyl oxazolidinone, the resulting α-substituted product can be reduced using diisobutylaluminium hydride (DIBAL-H). rsc.orgresearchgate.net This reduction directly affords the non-racemic α-substituted aldehyde without compromising the stereochemical integrity established in the alkylation step. rsc.orgresearchgate.net Enantiomeric excesses in the range of 87–94% have been reported for the final aldehyde products. researchgate.net

Stereoselective Aldol (B89426) Reactions Mediated by this compound Derivatives

The utility of this compound extends to stereoselective aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. The chiral auxiliary effectively controls the facial selectivity of the enolate addition to an aldehyde, leading to the predictable formation of either syn- or anti-aldol adducts, depending on the reaction conditions and the enolate geometry.

Boron Enolate-Mediated Syn-Aldol Additions

The generation of boron enolates from N-acyl derivatives of this compound provides a powerful method for achieving high levels of syn-diastereoselectivity in aldol reactions. nih.gov Treatment of the N-propionyl derivative with a dialkylboron triflate, such as di-n-butylboron triflate (n-Bu₂BOTf), in the presence of a tertiary amine, generates a (Z)-boron enolate. harvard.edu According to the Zimmerman-Traxler model, this (Z)-enolate reacts with an aldehyde via a closed, chair-like transition state to furnish the syn-aldol adduct with high diastereoselectivity. harvard.eduprinceton.edu The bulky gem-dimethyl group on the oxazolidinone ring further enhances the facial bias, ensuring the aldehyde approaches from the less sterically encumbered face of the enolate. nih.gov

Table 2: Diastereoselectivity in Boron Enolate-Mediated Syn-Aldol Reactions

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield |

|---|---|---|

| Isobutyraldehyde | >99:1 | 85% |

| Benzaldehyde | >99:1 | 88% |

| Propionaldehyde | 98:2 | 82% |

This table showcases the high syn-selectivity and yields obtained in the aldol reactions of the boron enolate of N-propionyl-(R)-4-benzyl-5,5-dimethyloxazolidin-2-one with various aldehydes.

Asymmetric Synthesis of Differentially Protected α,β-Dihydroxyaldehydes

A sophisticated application of this aldol methodology is the asymmetric synthesis of differentially protected α,β-dihydroxyaldehydes. documentsdelivered.com This is achieved by utilizing N-α-benzyloxyacetyl derivatives of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one. documentsdelivered.com The aldol reaction of the corresponding boron enolate with an aldehyde proceeds with high diastereoselectivity to afford the syn-aldol product. The resulting adduct contains two newly formed stereocenters, with their configurations controlled by the chiral auxiliary. Subsequent manipulation of the protecting groups and cleavage of the auxiliary provides access to valuable and synthetically versatile α,β-dihydroxyaldehyde building blocks with distinct protection on each hydroxyl group.

Asymmetric Conjugate (Michael) Addition Reactions with this compound Auxiliaries

This compound has also been successfully employed as a chiral auxiliary in asymmetric conjugate addition reactions. ox.ac.uknih.gov In this context, the N-enoyl derivative of the oxazolidinone acts as a Michael acceptor. The steric influence of the benzyl and gem-dimethyl groups directs the nucleophilic attack of the incoming Michael donor to one face of the α,β-unsaturated system, resulting in the formation of a new stereocenter with high diastereocontrol.

This methodology has been effectively applied to the conjugate addition of various nucleophiles, including organocuprates and thiols. rsc.orgnih.gov For instance, the diastereoselective conjugate addition of organocuprates to (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones has been shown to proceed with high diastereoselectivity, generally exceeding 95% d.e. rsc.org Subsequent reduction of the conjugate addition products provides a route to chiral β-substituted aldehydes in high yield and enantiomeric excess. rsc.org

Furthermore, the development of bifunctional catalysts has enabled the catalytic enantioselective conjugate addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones. nih.gov This provides a valuable method for the synthesis of optically active chiral sulfur compounds. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-4-benzyl-5,5-dimethyl-oxazolidin-2-one |

| α-amino acids |

| α-Alkyl Aldehydes |

| α,β-Dihydroxyaldehydes |

| α-substituted-N-acyl-5,5-dimethyloxazolidin-2-ones |

| (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones |

| (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones |

| 2-benzyl-3-phenylpropionaldehyde |

| α-branched N-2′-benzyl-3′-phenylpropionyl derivatives |

| (S)-4-benzyl-5,5-dimethyl-oxazolidin-2-one |

| (S)-4-phenyl-5,5-dimethyl-oxazolidin-2-one |

| (S)-4-isopropyl-5,5-dimethyl-oxazolidin-2-one |

| (S)-4-benzyl-oxazolidin-2-one |

| (S)-4-benzyl-5,5-diphenyl-oxazolidin-2-ones |

| (R)-3-isopropenylhept-6-enal |

| (3Z,6R)-3-methyl-6-isopropenyl-3,9-decadien-1-yl acetate |

| N-α-Benzyloxyacetyl Derivatives |

| di-n-butylboron triflate |

| diisobutylaluminium hydride |

| lithium diisopropylamide |

| (S)-N-acryloyl-5,5-dimethyloxazolidin-2-one |

| (R)-4-benzyloxazolidin-2-one |

| (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one |

| (4S)-benzyl-1,3-thiazolidin-2-one |

| N-propionyl-4(S)-bencil-1,3-tiazolidin-2-ona |

| (S)-3-amino-4-phenylmethyl-2-oxazolidinone |

| (4S)-2,2-Dimethyl-3-o-toluoyl-4-benzyloxazolidine |

| (S)-(-)-O-methylbharatamine |

| (4S,5R)-4-benzyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

| methanesulfonyl chloride |

| triethylamine (B128534) |

| (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidin-2-one |

| (–)-Lytophilippine A |

| pivaloylchloride |

| LiCl |

| (Z)-boron enolate |

| (E)-boron enolate |

| (S)-4-Isopropyl-2-oxazolidinone |

| (R)-4-Isopropyl-2-oxazolidinone |

| (S)-4-tert-Butyl-2-oxazolidinone |

| (S)-4-Phenyl-2-oxazolidinone |

| (R)-4-Phenyl-2-oxazolidinone |

| (R)-4-Benzyl-2-oxazolidinone |

| (S)-4-Benzyl-2-oxazolidinone |

| (R)-5,5-Dimethyl-4-phenyl-2-oxazolidinone |

| (S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone |

| (R)-4-Benzyl-5,5-dimethyl-2-oxazolidinone |

| (S)-4-Benzyl-5,5-dimethyl-2-oxazolidinone |

| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone |

| (4R,5S)-cis-4,5-Diphenyl-2-oxazolidinone |

| (S)-4-Isopropyl-3-propionyl-2-oxazolidinone |

| (S)-3-Acetyl-4-benzyl-2-oxazolidinone |

| (S)-4-Benzyl-3-propionyl-2-oxazolidinone |

| (3aR-cis)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2- d]-oxazol-2-one |

Diastereoselective 1,4-Additions with Organocuprates

The N-enoyl derivatives of this compound serve as excellent Michael acceptors in conjugate addition reactions with organocuprates. This method provides a reliable route to synthesizing β-substituted chiral building blocks. The chiral auxiliary effectively controls the facial selectivity of the incoming nucleophile, leading to high levels of diastereoselectivity in the products.

The reaction involves the formation of an N-acyl derivative, typically an α,β-unsaturated carbonyl system, attached to the oxazolidinone nitrogen. This activated alkene is then reacted with a Gilman reagent (a lithium diorganocuprate) or other organocopper species. The steric bulk of the benzyl and gem-dimethyl groups on the auxiliary directs the organocuprate to add to the β-carbon from the less hindered face of the s-cis conformation of the enoyl system, which is chelated to the copper atom. Research on related N-acyl-5,5-dimethyloxazolidin-2-ones has demonstrated that this methodology consistently yields conjugate addition products with high diastereomeric excess, often exceeding 95% de. acs.orgnih.gov The resulting N-acyl oxazolidinone, now bearing a new stereocenter at the β-position, can be carried forward to synthesize other chiral molecules.

Table 1: Diastereoselective Conjugate Addition of Organocuprates to N-Enoyl Oxazolidinones (Illustrative examples based on related auxiliaries)

| N-Enoyl Substrate (Auxiliary) | Organocuprate Reagent | Product Diastereoselectivity (de) |

| (S)-N-Crotonyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Me₂CuLi | >95% |

| (S)-N-Cinnamoyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Et₂CuLi | >95% |

| (S)-N-Crotonyl-4-phenyl-5,5-dimethyloxazolidin-2-one | (CH₂=CH)₂CuLi | >95% |

Data derived from studies on analogous 5,5-dimethyl substituted oxazolidinones, demonstrating the high diastereoselectivity typical for this class of auxiliaries. acs.orgnih.gov

Synthesis of Chiral β-Alkyl Aldehydes

A key application of the conjugate addition products described above is their conversion into valuable chiral β-alkyl aldehydes. This transformation is achieved through a selective reduction of the N-acyl oxazolidinone adduct. The use of the 5,5-dimethyl-substituted auxiliary is particularly advantageous for this purpose.

The protocol involves two main steps:

Diastereoselective Conjugate Addition: An organocuprate is added to an α,β-unsaturated N-acyl derivative of this compound to establish the β-stereocenter with high diastereoselectivity.

Reductive Cleavage: The resulting β-substituted N-acyl adduct is then treated with a hydride reducing agent, such as diisobutylaluminium hydride (DIBAL-H).

Crucially, the gem-dimethyl group on the auxiliary shields the endocyclic carbonyl from nucleophilic attack by the hydride. acs.orgnih.gov This prevents the formation of undesired byproducts and allows for the direct reduction of the exocyclic amide carbonyl to the corresponding aldehyde without cleaving the auxiliary via an intermediate ring-opened species. The protocol delivers non-racemic β-substituted aldehydes in high yields and with excellent preservation of the enantiomeric excess established in the conjugate addition step (typically >95% ee). acs.orgnih.gov This methodology was successfully applied in the asymmetric synthesis of (R)-3-isopropenylhept-6-enal, a component of the sex pheromone of the California red scale. acs.org

Stereocontrolled Cycloaddition and Cyclopropanation Reactions

Diels-Alder Cycloadditions in the Presence of Oxazolidinone Auxiliaries

N-Acryloyl and N-crotonyl derivatives of this compound are powerful dienophiles for asymmetric Diels-Alder reactions. The stereochemical outcome of these cycloadditions is highly predictable and can be controlled through the use of Lewis acids.

In the presence of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), the N-acyl oxazolidinone forms a rigid, chelated complex. In this complex, the α,β-unsaturated system is locked into an s-cis conformation. The benzyl group at the C4 position effectively shields one face of the dienophile, forcing the diene to approach from the opposite, less hindered face. This steric control leads to the formation of one diastereomer of the cycloadduct in significant excess. The reactions are typically highly endo-selective.

Table 2: Diastereoselectivity in the Diels-Alder Reaction of N-Crotonyl Oxazolidinones with Cyclopentadiene

| Chiral Auxiliary (R in N-crotonyl-Xp) | Lewis Acid | Endo/Exo Ratio | Diastereoselectivity (de) |

| (R)-4-Benzyl-2-oxazolidinone | Et₂AlCl | >100 : 1 | 91% |

| (S)-4-Isopropyl-2-oxazolidinone | Et₂AlCl | >100 : 1 | 99% |

Data demonstrates the high diastereoselectivity achieved with oxazolidinone auxiliaries in Lewis acid-catalyzed Diels-Alder reactions.

The resulting cycloadducts can be readily purified and the chiral auxiliary can be cleaved under mild conditions to afford enantiomerically enriched carboxylic acids, alcohols, or other functional groups, making this a versatile method for the synthesis of complex cyclic systems.

Temporary Stereocenter Approach in Asymmetric Cyclopropanation

The this compound auxiliary can be employed in a sophisticated three-step sequence for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. This strategy relies on the introduction and subsequent removal of a temporary stereocenter to direct the key cyclopropanation step. rsc.org

The sequence, demonstrated with a similar 5,5-dimethyl auxiliary, is as follows:

Aldol Addition: A boron enolate of an N-acyl oxazolidinone (e.g., N-propionyl derivative) reacts with an α,β-unsaturated aldehyde to give a syn-aldol product with high diastereoselectivity. This reaction creates a new β-hydroxy stereocenter.

Directed Cyclopropanation: The alkene functionality within the aldol adduct is then subjected to a directed cyclopropanation reaction (e.g., a Simmons-Smith or dihalocarbene addition). The existing β-hydroxyl group acts as a temporary directing group, controlling the facial selectivity of the cyclopropanation and leading to a cyclopropyl-aldol product with high diastereomeric excess.

Retro-Aldol Cleavage: The final step involves a retro-aldol cleavage of the cyclopropyl-aldol. This is typically achieved by forming the lithium alkoxide of the hydroxyl group, which fragments to release the chiral auxiliary and the desired chiral cyclopropane-carboxaldehyde with high enantiomeric purity (>95% ee). rsc.org

This approach cleverly uses the auxiliary to set the initial stereocenter, which then directs the formation of the cyclopropane (B1198618) ring before being eliminated, showcasing an efficient and elegant use of chiral auxiliary-based methodology. rsc.org

Other Key Asymmetric Transformations Facilitated by this compound

Selective Reduction of N-Acyl Derivatives to Chiral Aldehydes

One of the most significant advantages of the this compound auxiliary is its utility in the direct synthesis of chiral α-substituted aldehydes via reductive cleavage. acs.orgnih.gov Traditional Evans auxiliaries, which lack the C5 gem-dimethyl group, often suffer from a competing reaction pathway during hydride reduction. The reducing agent can attack the endocyclic carbonyl of the auxiliary, leading to a ring-opened amino alcohol byproduct instead of the desired aldehyde.

The "SuperQuat" design of the 5,5-dimethyl substituted auxiliary effectively overcomes this problem. The gem-dimethyl groups provide steric hindrance that deactivates the endocyclic carbonyl towards nucleophilic attack. acs.orgnih.gov This allows for the selective reduction of the exocyclic N-acyl group.

The process involves first performing a diastereoselective enolate alkylation on an N-acyl derivative to install a substituent at the α-position with high diastereoselectivity (often 85–94% de). Subsequent reduction of this α-branched adduct with a reducing agent like DIBAL-H at low temperature cleanly affords the corresponding non-racemic α-substituted aldehyde in good yield and high enantiomeric excess (87–94% ee), with the chiral auxiliary being recovered intact. acs.orgnih.gov

Table 3: Synthesis of Chiral α-Substituted Aldehydes using (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one (Data shown for the (S)-enantiomer, methodology is directly applicable to the (R)-enantiomer)

| N-Acyl Substrate | Alkylating Agent | α-Alkylated Adduct (de) | Resulting Aldehyde (ee) |

| N-Propionyl | Benzyl bromide | 94% | 94% |

| N-Butanoyl | Methyl iodide | 85% | 87% |

| N-Propionyl | Allyl iodide | 94% | 94% |

Data from research highlighting the effectiveness of the 5,5-dimethyl auxiliary in producing chiral aldehydes with high fidelity. acs.orgnih.gov

Nucleophilic Ring-Opening and Functionalization of Oxazolidinone Adducts

The ultimate utility of a chiral auxiliary lies in its ability to be removed under mild conditions without racemization of the newly formed chiral center, yielding a variety of useful functional groups. The this compound excels in this regard, as the C5-dimethyl substitution pattern provides a distinct advantage by inhibiting undesired cleavage of the auxiliary ring itself. nih.govgoogle.com This allows for the selective transformation of the N-acyl chain into a range of functionalities, including carboxylic acids, esters, and aldehydes.

Transformation to Carboxylic Acids:

A standard and highly effective method for the hydrolysis of N-acyl imides to their corresponding carboxylic acids is the use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). williams.edu This method is broadly applicable to Evans-type auxiliaries and their derivatives. The N-acyl adduct is treated with the reagent in a mixed solvent system, typically THF/water, at low temperatures (e.g., 0 °C). williams.edu The reaction proceeds via nucleophilic attack of the hydroperoxide anion at the exocyclic acyl carbonyl, followed by breakdown of the tetrahedral intermediate to release the carboxylic acid and the intact chiral auxiliary. The auxiliary can then be recovered and recycled.

A representative procedure involves dissolving the N-acyl oxazolidinone in a 4:1 mixture of THF and water, cooling the solution to 0 °C, and then adding aqueous solutions of LiOH and H₂O₂. williams.edu The reaction is typically complete within an hour.

Transformation to Esters and Amides:

While specific examples detailing the conversion of N-acyl-(R)-4-benzyl-5,5-dimethyloxazolidin-2-one adducts to esters and amides are not prevalent in the surveyed literature, the general principles for cleaving Evans auxiliaries are applicable. The formation of esters is typically achieved by transesterification using a metal alkoxide, such as sodium methoxide (B1231860) or magnesium methoxide, in the corresponding alcohol. Similarly, amides can be formed, though this transformation can be more challenging.

Transformation to Aldehydes:

A significant application of the "SuperQuat" auxiliary is the direct synthesis of non-racemic α-substituted aldehydes. google.com Standard reduction of an N-acyl adduct with reagents like lithium aluminum hydride (LiAlH₄) typically yields the corresponding alcohol. However, the use of diisobutylaluminium hydride (DIBAL-H) allows for the reduction to proceed directly to the aldehyde. A critical finding is that the (S)-4-benzyl-5,5-dimethyl derivative (the enantiomer of the title compound) is optimal for preventing undesired endocyclic nucleophilic attack by the hydride, a common side reaction with standard Evans auxiliaries. google.com This allows for the clean formation of the desired aldehyde in good yield and high enantiomeric excess, without compromising the stereochemical integrity established in a prior alkylation step. google.com

The following table summarizes the results from the diastereoselective enolate alkylation of N-acyl derivatives of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one and the subsequent reduction to the corresponding chiral aldehydes. google.com

| Alkyl Halide (R-X) | Diastereomeric Excess (d.e.) of Alkylation (%) | Enantiomeric Excess (e.e.) of Aldehyde (%) |

| Allyl Bromide | 94 | 94 |

| Benzyl Bromide | 94 | 93 |

| Ethyl Iodide | 85 | 87 |

| Propyl Iodide | 91 | 90 |

| Isopropyl Iodide | >98 | >98 |

Data derived from the alkylation of the N-propionyl adduct and subsequent reduction. The chemistry is directly analogous for the (R)-enantiomer of the auxiliary.

Intramolecular Cyclization Reactions in Complex Scaffold Construction

The construction of complex cyclic scaffolds is a cornerstone of modern organic synthesis, particularly in the pursuit of natural product synthesis. Chiral auxiliaries are powerful tools in this context, enabling highly diastereoselective intramolecular reactions that can set multiple stereocenters in a single step. An appropriately functionalized N-acyl adduct of a chiral auxiliary can serve as a precursor for various intramolecular cyclization strategies, including Diels-Alder reactions, Michael additions, aldol condensations, and radical cyclizations.

The stereochemical outcome of these cyclizations is dictated by the conformational preferences of the transition state, which is heavily influenced by the steric and electronic properties of the chiral auxiliary. The rigid, chelated transition states often invoked in reactions involving Evans-type auxiliaries provide a predictable platform for high levels of asymmetric induction. The this compound, with its enhanced conformational control due to the C5-gem-dimethyl group, is an ideal candidate for such applications. nih.gov

Despite the clear potential for this compound adducts to be used in the diastereoselective construction of complex molecular architectures, a detailed survey of the scientific literature did not yield specific examples of its application in intramolecular cyclization reactions for the construction of complex scaffolds. While the principles of such reactions are well-established for standard Evans auxiliaries, and the "SuperQuat" auxiliary has been used in the synthesis of complex acyclic fragments, its specific application in intramolecular ring-forming reactions remains an area with limited published research. Therefore, detailed research findings and data tables for this subsection cannot be provided at this time.

Mechanistic Elucidation of Stereocontrol in R 4 Benzyl 5,5 Dimethyloxazolidin 2 One Mediated Reactions

Conformational Analysis and Stereochemical Inducement Models

The stereodirecting power of (R)-4-benzyl-5,5-dimethyloxazolidin-2-one is fundamentally rooted in the rigid and predictable conformation of its N-acylated derivatives. pitt.edu The oxazolidinone ring acts as a chiral scaffold, creating a distinct steric environment that biases the approach of incoming reagents to one face of the enolate. pitt.edu

In N-acylated (R)-4-benzyl-5,5-dimethyloxazolidin-2-ones, the lone pair on the nitrogen atom is delocalized into the carbonyl group of the oxazolidinone ring, leading to a planar and rigid amide bond. To minimize steric interactions, the exocyclic N-acyl group orients itself away from the C4-benzyl substituent. This preferred conformation is further stabilized by a dipole-dipole interaction between the oxazolidinone carbonyl and the N-acyl carbonyl, which adopt an anti-parallel arrangement. mdpi.com

The stereochemical outcome of reactions, such as alkylations or aldol (B89426) additions, is rationalized by considering the conformation of the corresponding enolate. The formation of a (Z)-enolate is generally favored, and in this configuration, the C4-benzyl group effectively shields one face of the enolate. Consequently, an electrophile will preferentially approach from the less hindered face, leading to the observed high diastereoselectivity. This can be visualized with a model where the benzyl (B1604629) group at the C4 position and the gem-dimethyl groups at the C5 position create a "chiral pocket" that dictates the trajectory of the electrophile. rsc.org

The "SuperQuat" Effect: Influence of Gem-Dimethyl Substitution on Stereoselectivity

The introduction of gem-dimethyl groups at the C5 position of the oxazolidinone ring, a defining feature of what is often termed the "SuperQuat" auxiliary, has a profound impact on the stereoselectivity of the reactions it mediates. rsc.orgnih.gov This substitution significantly enhances the stereodirecting ability of the auxiliary compared to its non-dimethylated counterpart, (R)-4-benzyloxazolidin-2-one. nih.gov

The "SuperQuat" effect is primarily a consequence of conformational rigidity. nih.govnih.gov The gem-dimethyl groups introduce significant steric strain, which forces the C4-benzyl substituent to adopt a more defined and rigid orientation, projecting over the face of the N-acyl enolate. nih.gov This enhanced steric blockade further restricts the possible conformations of the reacting species and more effectively shields one face of the enolate from attack by the electrophile. nih.gov

The practical implication of this heightened steric hindrance is a notable increase in diastereoselectivity in a variety of chemical transformations. For instance, in the alkylation of N-acyl derivatives, the use of the (S)-4-benzyl-5,5-dimethyloxazolidin-2-one auxiliary leads to excellent levels of diastereomeric excess. nih.gov

| N-Acyl Group | Electrophile (R-X) | Product Diastereomeric Excess (de, %) |

|---|---|---|

| Propionyl | MeI | 94 |

| Propionyl | BnBr | >95 |

| Butyryl | EtI | 85 |

| Isovaleryl | Allyl Bromide | 90 |

The data clearly demonstrates that the "SuperQuat" auxiliary consistently delivers high levels of stereocontrol across a range of substrates and electrophiles. This enhanced performance is a direct result of the conformational constraints imposed by the gem-dimethyl substitution. nih.govnih.gov

Transition State Modeling and Computational Chemistry Approaches

To gain a more quantitative understanding of the origins of stereoselectivity, computational chemistry has emerged as a powerful tool for modeling the transition states of reactions mediated by chiral auxiliaries. While specific computational studies on this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous Evans-type oxazolidinones.

Density Functional Theory (DFT) calculations have been employed to investigate the transition states of aldol reactions involving N-propionyl oxazolidinones. These studies focus on identifying the lowest energy transition state structures that lead to the major and minor diastereomers. The calculations typically consider a chair-like six-membered transition state involving the metal enolate and the aldehyde.

In these models, the stereoselectivity is attributed to the energy difference between the competing transition states. The preferred transition state is one that minimizes steric interactions. For this compound mediated reactions, the bulky benzyl group at C4, in concert with the gem-dimethyl groups at C5, would be expected to create a significant energy penalty for the transition state leading to the minor diastereomer. The electrophile is forced to approach from the less sterically encumbered face of the enolate, which is dictated by the orientation of the C4 substituent.

Chemical Modifications and Derivative Development of R 4 Benzyl 5,5 Dimethyloxazolidin 2 One

Synthesis and Reactivity of N-Acyl Derivatives of (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one

The primary functionalization of this compound involves N-acylation, which attaches a carbonyl-containing group (acyl group) to the nitrogen atom of the oxazolidinone ring. This step is fundamental to its role as a chiral auxiliary.

Synthesis: N-acyl derivatives are typically synthesized by reacting the oxazolidinone with an acyl chloride or an acid anhydride (B1165640). A common procedure involves the deprotonation of the oxazolidinone's N-H bond with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), followed by the addition of the desired acyl chloride. williams.edu An alternative, milder method avoids the need for strong bases by using an acyl transfer catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the oxazolidinone and an acid anhydride at or slightly above room temperature. williams.edu For instance, (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone can be prepared from the parent auxiliary and propionic anhydride. williams.edusigmaaldrich.comchemimpex.com

Reactivity and Diastereoselective Reactions: Once the acyl group is attached, the resulting N-acyl derivative becomes the key substrate for asymmetric carbon-carbon bond-forming reactions. The reactivity is centered on the α-carbon of the acyl group (the carbon atom adjacent to the carbonyl).

Enolate Formation: Treatment of the N-acyl derivative with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively removes a proton from the α-carbon to form a rigid (Z)-enolate. williams.edursc.org The stereochemistry of this enolate is fixed through chelation between the base's cation (e.g., Li⁺ or Na⁺), the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring.

Diastereoselective Alkylation: The formed enolate reacts with electrophiles, such as alkyl halides, in a highly diastereoselective manner. williams.edursc.org The bulky 4-benzyl and 5,5-dimethyl groups on the chiral auxiliary effectively shield one face of the planar enolate. Consequently, the electrophile is directed to the less sterically hindered face, leading to the preferential formation of one diastereomer. williams.edu For example, the alkylation of N-acyl derivatives of the corresponding (S)-4-benzyl-5,5-dimethyloxazolidin-2-one with various alkyl halides yields α-substituted products with high diastereomeric excess (de), typically ranging from 85–94%. rsc.orgresearchgate.net

Cleavage: After the asymmetric reaction, the newly synthesized, enantiomerically enriched acyl chain is cleaved from the auxiliary. This is often achieved through hydrolysis (e.g., with lithium hydroxide (B78521)/hydrogen peroxide) to yield a chiral carboxylic acid, or by reduction (e.g., with lithium borohydride) to produce a chiral alcohol. williams.edu A significant advantage of this methodology is that the chiral auxiliary can be recovered and reused. williams.edu

The table below summarizes the results of diastereoselective enolate alkylation using the closely related (S)-enantiomer of the title compound, demonstrating the high levels of stereocontrol achieved.

| N-Acyl Group | Electrophile | Product | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Propionyl | Benzyl (B1604629) bromide | α-Benzylpropionyl derivative | 94% | rsc.org |

| Propionyl | Methyl iodide | α-Methylpropionyl derivative | 92% | rsc.org |

| Propionyl | Allyl bromide | α-Allylpropionyl derivative | 85% | rsc.org |

| Butyryl | Ethyl iodide | α-Ethylbutyryl derivative | 88% | rsc.org |

Exploration of Alternative Functionalizations for Enhanced Substrate Scope

While N-acylation is the cornerstone of its application, research into alternative functionalizations and new auxiliary designs is driven by the need to expand the range of reactions and substrates (substrate scope) and to improve selectivity in challenging cases.

The effectiveness of a chiral auxiliary is highly dependent on its steric and electronic properties. Modifications to the core structure of this compound or the development of entirely new auxiliaries are key strategies for enhancing performance. Research has shown that variations in the substituent at the C4 position, such as replacing the benzyl group with isopropyl or phenyl groups, can influence the outcome of stereoselective reactions. rsc.org

Furthermore, developing new families of chiral auxiliaries based on different molecular backbones is a critical area of research. For example, conformationally rigid, bicyclic oxazolidinones derived from compounds like cis-1-amino-2-hydroxyindan have been developed. nih.gov These rigid structures can provide a different stereochemical environment compared to the more flexible benzyl-substituted auxiliaries, leading to improved selectivity for certain classes of aldehydes in aldol (B89426) reactions. nih.gov

Another approach involves altering the heterocyclic core itself. Sulfur-based analogs, such as thiazolidinethiones, have been successfully used as chiral auxiliaries. scielo.org.mx These compounds can participate in similar diastereoselective reactions but may offer advantages in reactivity or in the ease of cleaving the auxiliary from the product. scielo.org.mx Additionally, methods have been developed for the synthesis of 5-functionalized oxazolidin-2-ones, which introduces chirality and functionality at a different position on the ring, opening up new synthetic possibilities. bioorg.org These explorations into new scaffolds are crucial for overcoming the limitations of existing auxiliaries and broadening the application of substrate-controlled asymmetric synthesis. mdpi.com

The table below provides a comparative look at different oxazolidinone-based auxiliaries and their applications, highlighting the efforts to expand synthetic utility.

| Chiral Auxiliary | Key Structural Feature | Typical Application | Reference |

|---|---|---|---|

| This compound | C4-Benzyl and C5-gem-dimethyl groups | Diastereoselective alkylations and aldol reactions | rsc.org |

| (S)-4-Isopropyl-5,5-dimethyloxazolidin-2-one | C4-Isopropyl group for different steric profile | Asymmetric synthesis of chiral aldehydes | rsc.org |

| (S)-4-Phenyl-5,5-dimethyloxazolidin-2-one | C4-Phenyl group for electronic and steric variation | Diastereoselective conjugate additions | rsc.org |

| Oxazolidinone from cis-1-amino-2-hydroxyindan | Conformationally rigid bicyclic system | Highly enantioselective aldol reactions | nih.gov |

| (4S)-Benzyl-1,3-thiazolidin-2-one | Sulfur-containing heterocyclic core | Asymmetric aldol reactions | scielo.org.mx |

Strategic Applications of R 4 Benzyl 5,5 Dimethyloxazolidin 2 One in Complex Molecule Synthesis

Total Synthesis of Biologically Active Natural Products

The quest for efficient and stereocontrolled routes to biologically active natural products has prominently featured (R)-4-benzyl-5,5-dimethyloxazolidin-2-one as a key chiral directing group. Its application has been pivotal in establishing stereocenters with high fidelity, a critical aspect in the total synthesis of complex molecules like Umuravumbolide, and its broader class of Evans auxiliaries have been instrumental in the synthesis of Mycalamides and Azaspiracids.

While specific examples detailing the use of the 5,5-dimethyl variant in the total synthesis of Mycalamides and Azaspiracids are less prevalent in readily available literature, the broader family of Evans oxazolidinone auxiliaries, from which the SuperQuat is derived, has been extensively used. For instance, in the total synthesis of Myxalamide A, an Evans asymmetric aldol (B89426) reaction was a key step in establishing remote stereocenters. rsc.org Similarly, the synthesis of fragments of Azaspiracid has been accomplished using Evans asymmetric alkylation to set a key stereocenter. nih.gov These examples underscore the potential and proven utility of this class of chiral auxiliaries in the assembly of complex natural products. The principles of stereocontrol demonstrated in these syntheses are directly applicable and often enhanced with the use of the 5,5-dimethyl substituted version.

Enantioselective Synthesis of Chiral δ-Lactones and Related Heterocycles

This compound has proven to be highly effective in the enantioselective synthesis of chiral aldehydes, which are versatile precursors to a range of heterocycles, including chiral δ-lactones. The "SuperQuat" auxiliary allows for the highly diastereoselective alkylation of N-acyl imides. Subsequent reduction of the resulting α-substituted acylimides, for example with diisobutylaluminium hydride (DIBAL-H), directly yields non-racemic α-substituted aldehydes with high enantiomeric excess (87–94% ee) and without loss of stereochemical integrity. rsc.org

These chiral aldehydes can then be further elaborated into chiral δ-lactones and other heterocyclic systems through various synthetic transformations. For example, the chiral α-substituted aldehydes can undergo subsequent olefination reactions followed by ring-closing metathesis or other cyclization strategies to furnish the desired δ-lactones. The high enantiopurity of the aldehyde starting material, secured by the use of the SuperQuat auxiliary, is directly transferred to the final lactone product. While general methods for the synthesis of chiral lactones are well-established, the use of the SuperQuat auxiliary provides a reliable and highly selective entry point to the necessary chiral building blocks. rsc.org

The table below summarizes the key steps in the synthesis of chiral aldehydes using the SuperQuat auxiliary, which are precursors for chiral δ-lactones.

| Step | Reaction | Reagents | Key Feature |

| 1 | Acylation | Carboxylic acid, Pivaloyl chloride, Et3N | Formation of the N-acyl SuperQuat |

| 2 | Enolate Formation | LDA or other strong base | Generation of a stereodefined enolate |

| 3 | Diastereoselective Alkylation | Alkyl halide | High diastereoselectivity (85–94% de) |

| 4 | Reductive Cleavage | DIBAL-H | Direct formation of chiral aldehyde (87-94% ee) |

Preparation of Key Chiral Intermediates for Pharmaceutical and Agrochemical Industries

The utility of this compound extends to the synthesis of key chiral intermediates that are crucial for the production of pharmaceuticals and agrochemicals. rsc.org The ability to introduce chirality with a high degree of control is paramount in these industries, as the biological activity of a molecule is often dependent on its specific stereochemistry.

The SuperQuat auxiliary is employed in asymmetric alkylations, aldol additions, and conjugate additions to create enantiomerically enriched building blocks. These intermediates can then be converted into a wide array of target molecules. For example, the diastereoselective conjugate addition of organocuprates to N-cinnamoyl derivatives of the SuperQuat auxiliary proceeds with high diastereoselectivity (generally >95% de). Reductive cleavage of the auxiliary then provides β-substituted aldehydes in high enantiomeric excess. rsc.org

An illustrative example is the asymmetric synthesis of (R)-3-isopropenylhept-6-enal, a precursor to a component of the sex pheromone of the California red scale, an agricultural pest. This synthesis demonstrates the practical application of this methodology in generating valuable, enantiomerically pure compounds for the agrochemical sector. rsc.org The robust and reliable nature of the SuperQuat auxiliary makes it a valuable tool for the large-scale production of such chiral intermediates.

The following table lists some of the types of chiral intermediates that can be synthesized using this compound and their potential applications.

| Chiral Intermediate | Synthetic Method | Potential Application |

| α-Substituted Aldehydes | Diastereoselective enolate alkylation followed by reduction | Pharmaceutical synthesis, Natural product synthesis |

| β-Substituted Aldehydes | Diastereoselective conjugate addition followed by reduction | Agrochemical synthesis (e.g., pheromones), Fine chemical synthesis |

| Chiral Carboxylic Acids | Diastereoselective enolate alkylation followed by hydrolysis | Pharmaceutical building blocks |

| Chiral Alcohols | Diastereoselective aldol addition followed by reduction | Versatile intermediates in organic synthesis |

Analytical and Spectroscopic Techniques for Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Diastereomeric Purity Assessment (e.g., ¹H-¹H NOESY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For N-acylated derivatives of (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one, one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are critical for confirming the covalent structure and for assessing the diastereomeric purity following stereoselective reactions.

¹H and ¹³C NMR are used to verify the successful acylation of the oxazolidinone nitrogen and to confirm the constitution of the final product. The presence of the gem-dimethyl groups at the C5 position provides characteristic singlet signals in the ¹H NMR spectrum, typically found upfield, which simplifies spectral analysis. The signals for the protons on the benzyl (B1604629) group and the oxazolidinone ring provide a complete picture of the molecule's framework. In the ¹³C NMR spectrum, the chemical shifts of the carbonyl carbon (C2), the quaternary carbon (C5), and the stereogenic center (C4) are particularly diagnostic.

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is invaluable for unambiguously assigning quaternary carbons, such as the C2 carbonyl and the C5 atom, by observing their correlations to nearby protons. For instance, the protons of the gem-dimethyl groups at C5 would show a correlation to the C5 carbon itself and to the C4 carbon, confirming the connectivity around the stereocenter.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In the context of diastereomeric purity assessment of N-acyl derivatives, NOESY is crucial for determining the relative configuration of newly formed stereocenters on the acyl chain in relation to the fixed stereocenter (C4) of the chiral auxiliary. The steric shielding provided by the benzyl group at C4 directs the conformation of the N-acyl chain, leading to specific through-space NOE interactions that can be used to assign the stereochemistry of the product. For example, after a diastereoselective alkylation, the spatial relationship between the C4 proton and the protons on the newly modified acyl chain can be established, confirming the facial bias of the reaction. The diastereomeric ratio can often be determined by integrating the distinct signals of the major and minor diastereomers in high-resolution ¹H NMR spectra. nih.gov

Table 1: Representative NMR Data for a Substituted (S)-4-benzyl-5,5-dimethyloxazolidin-2-one Derivative (Note: Data for the specific (R)-enantiomer is not publicly available; this table illustrates typical chemical shifts for the core structure based on its (S)-enantiomer derivative, (S)-N-hydrocinnamoyl-4-benzyl-5,5-dimethyloxazolidinone.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 (Carbonyl) | - | ~153 |

| C4 (CH) | ~4.8 | ~60 |

| C5 (C(CH₃)₂) | - | ~82 |

| C5-CH₃ (gem-dimethyl) | ~1.6 and ~1.0 | ~25 and ~22 |

| Benzyl CH₂ | ~3.3 and ~2.8 | ~38 |

| Aromatic CH | ~7.2-7.4 | ~127-135 |

| N-H (unacylated) | Varies | - |

This interactive table is based on expected values and data from analogous structures. Actual values can vary based on solvent and specific substitution.

Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination (e.g., Chiral HPLC)

While NMR is excellent for determining diastereomeric ratios, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (ee) of the chiral auxiliary itself and the final, cleaved product. It can also be used to separate diastereomers.

For this compound, a validated chiral HPLC method is essential to confirm its enantiopurity before its use in synthesis. Commercial suppliers of this compound often report an enantiomeric excess of ≥99%, as determined by chiral HPLC. sigmaaldrich.com The separation relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective for resolving a wide range of chiral compounds, including oxazolidinones. rsc.orgresearchgate.net

The determination of diastereomeric excess (de) of N-acylated products can also be achieved by HPLC, often on standard silica (B1680970) or reverse-phase columns, as diastereomers have different physical properties and can frequently be separated without a chiral phase. However, for challenging separations, chiral HPLC can be employed to resolve all stereoisomers present.

Method development typically involves screening various chiral columns and mobile phase systems (normal phase, polar organic, or reverse phase) to achieve baseline resolution of the enantiomers or diastereomers. The choice of eluent, which can range from hexane/isopropanol mixtures to polar organic solvents like methanol (B129727) or acetonitrile, is crucial for optimizing selectivity and retention times. researchgate.net

Table 2: General Parameters for Chiral HPLC Method Development

| Parameter | Description | Typical Values/Phases |

| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD, Lux® Cellulose-2) |

| Mobile Phase | Eluent system | Normal Phase: Hexane/Ethanol or Hexane/Isopropanol mixturesPolar Organic: Methanol or Acetonitrile |

| Flow Rate | Rate of mobile phase delivery | 0.5 - 1.5 mL/min |

| Detection | Method of analyte detection | UV spectrophotometry (typically at 210-254 nm due to the phenyl and carbonyl chromophores) orgsyn.org |

| Column Temp. | Column operating temperature | 20-40 °C |

This interactive table outlines common starting points for developing a chiral separation method for oxazolidinone-based compounds.

Spectroscopic Confirmation of Product Stereochemistry

Beyond NMR, other spectroscopic methods are used to confirm the absolute stereochemistry of the chiral auxiliary and its reaction products.

Optical Rotation is a fundamental property of chiral substances. The specific rotation, [α], is a standardized measure of the extent to which a compound rotates plane-polarized light. For (R)-(+)-4-Benzyl-5,5-dimethyl-2-oxazolidinone, a positive specific rotation value is expected and has been reported as [α]₂₀/D +96° (c = 2 in chloroform). Conversely, its enantiomer, (S)-(-)-4-Benzyl-5,5-dimethyl-2-oxazolidinone, exhibits a negative rotation of similar magnitude ([α]₂₂/D -98°, c = 2 in chloroform). sigmaaldrich.com This measurement provides a straightforward confirmation of which enantiomer is present.

Circular Dichroism (CD) Spectroscopy , which measures the differential absorption of left and right circularly polarized light, can also be used to assign stereochemistry. Chiral molecules give characteristic CD spectra, and the spectrum of an unknown compound can be compared to that of a known standard or to theoretical calculations to determine its absolute configuration.

Future Directions and Emerging Research Avenues in R 4 Benzyl 5,5 Dimethyloxazolidin 2 One Chemistry

Development of Novel Reaction Manifolds with (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one

While the utility of this compound in asymmetric alkylation and aldol (B89426) reactions is extensively documented, current research is focused on broadening its application to new types of chemical transformations. wikipedia.orgresearchgate.net This expansion allows for the synthesis of complex molecular architectures with high stereocontrol. The inherent chirality and steric influence of the auxiliary are being leveraged to control stereochemistry in a growing number of reaction classes. wikipedia.org

Recent extensions of the Evans methodology include:

Asymmetric Cycloadditions : The oxazolidinone auxiliary has been successfully employed to control stereoselectivity in light-driven [2+2] photocycloaddition reactions. researchgate.net These reactions produce functionalized cyclobutane (B1203170) rings with excellent enantiocontrol (up to 99%) after the auxiliary is removed. researchgate.net

Gold-Catalyzed Reactions : In a novel approach, oxazolidinone auxiliaries have been used in gold-catalyzed reactions. For example, a facile asymmetric synthesis of α,α-disubstituted amino acid derivatives was developed using a gold redox catalytic cycle where the chiral auxiliary directed the stereochemical outcome with high diastereoselectivity (d.r. >20:1). acs.org Another study demonstrated the use of an Evans-type oxazolidinone in stereoselective gold(I)-catalyzed alkoxycyclizations of 1,6-enynes. researchgate.net

Reactions of Unsaturated Acyl Imides : Research has expanded to include N-alkenyl, N-allenenyl, and N-alkynyl oxazolidinones as substrates. colab.ws This opens up new avenues for creating chiral products with diverse functionalities, moving beyond traditional saturated acyl derivatives. colab.ws

α-Tertiary Alkylation : A method for the highly diastereoselective α-tertiary alkylation of zirconium enolates derived from N-(arylacetyl)oxazolidinones has been developed. researchgate.net This reaction directly forms an all-carbon quaternary center adjacent to a tertiary benzylic carbon, a challenging synthetic transformation. researchgate.net

These emerging applications demonstrate the continued relevance and adaptability of the oxazolidinone auxiliary in modern synthetic challenges. colab.ws

Table 1: Examples of Novel Reactions Utilizing Evans-Type Oxazolidinone Auxiliaries

| Reaction Type | Substrate Type | Key Reagents/Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Aryl bis-enones | UV light | High enantiocontrol (up to 99% ee) | researchgate.net |

| Gold Redox Catalysis | N-propargyl amides, diazonium salts | Cy3PAuCl, Li2CO3 | Excellent diastereoselectivity (d.r. >20:1) | acs.org |

| Gold(I)-Catalyzed Alkoxycyclization | 1,6-enynes | [JohnPhosAu(MeCN)SbF6] | High stereoselectivity | researchgate.net |

| α-Tertiary Alkylation | N-(arylacetyl)oxazolidinones | Zirconium enolates | High diastereoselectivity | researchgate.net |

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The demand for rapid synthesis and optimization in fields like drug discovery has spurred the adaptation of reliable batch reactions to more efficient, automated platforms. unibo.itresearchgate.net Integrating this compound-mediated reactions with flow chemistry and high-throughput synthesis represents a significant step forward.

Flow Chemistry: Continuous flow processes offer advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for straightforward scaling-up. Research has shown that oxazolidinone-mediated reactions can be effectively translated to flow systems. For instance, the efficiency of a light-driven [2+2] cycloaddition using an Evans auxiliary was further improved in-flow, achieving high conversion and excellent enantioselectivity in a shorter time frame compared to batch conditions. researchgate.net

Table 2: Comparison of Batch vs. Advanced Synthesis Methodologies

| Methodology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Traditional Batch | Well-established protocols, simple setup for single reactions. | Classic Evans aldol and alkylation reactions. | wikipedia.org |

| Flow Chemistry | Improved efficiency, safety, and scalability; precise control of reaction parameters. | Light-driven [2+2] cycloaddition with high conversion and enantioselectivity. | researchgate.net |

| Solid-Phase Synthesis | Simplified purification, potential for automation and library synthesis, auxiliary recycling. | Asymmetric enolate alkylation on a polymer-supported auxiliary. | researchgate.net |

Green Chemistry Principles in Oxazolidinone-Mediated Asymmetric Synthesis

The principles of green chemistry, which aim to design chemical processes that minimize environmental impact, are increasingly influencing synthetic strategies. unibo.itprimescholars.com Key areas of focus include improving atom economy, reducing waste, using greener solvents, and enabling catalyst and auxiliary recycling. primescholars.comnih.gov

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.comnih.gov While reactions using stoichiometric chiral auxiliaries can have inherently lower atom economy compared to catalytic processes, their reliability often justifies their use. wikipedia.org The impact is mitigated by the high value of the enantiomerically pure products and the potential for auxiliary recovery. youtube.com Future work aims to design reactions that maximize atom incorporation. nih.gov

Solvent and Catalyst-Free Reactions: A significant advance in greening Evans' methodology is the development of reactions that proceed without solvents or external catalysts. A catalyst- and solvent-free protocol for the aminolysis of N-acyloxazolidinones has been reported. researchgate.net This method efficiently produces enantioenriched secondary amides at room temperature from various primary amines and N-acyloxazolidinone derivatives, generating minimal waste. researchgate.net

Auxiliary Recycling: The economic and environmental viability of using chiral auxiliaries is greatly enhanced by efficient recovery and recycling. researchgate.netyoutube.com The development of solid-supported oxazolidinones is a major step in this direction, as the auxiliary can be easily filtered off and reused. researchgate.net Even in solution-phase synthesis, the auxiliary is designed to be cleaved under mild conditions that allow for its recovery by chromatography and reuse in subsequent reactions. youtube.com

Table 3: Application of Green Chemistry Principles

| Green Principle | Approach in Oxazolidinone Chemistry | Benefit | Reference |

|---|---|---|---|

| Prevent Waste | Development of highly selective reactions; recycling of auxiliary. | Reduces byproducts and the need to synthesize new auxiliary. | researchgate.netyoutube.com |

| Maximize Atom Economy | Designing addition-type reactions; efficient cleavage and recovery of the auxiliary. | Maximizes incorporation of reactant atoms into the product. | primescholars.comnih.gov |

| Safer Solvents & Auxiliaries | Developing solvent-free reaction conditions. | Eliminates hazards and waste associated with organic solvents. | researchgate.net |

| Design for Energy Efficiency | Developing reactions that run at ambient temperature. | Reduces energy consumption for heating or cooling. | researchgate.net |

| Catalysis | Using solid-supported auxiliaries that can be recovered and reused. | Minimizes stoichiometric waste from the chiral source. | researchgate.net |

Q & A

Q. What are the optimal conditions for synthesizing (R)-4-benzyl-5,5-dimethyloxazolidin-2-one derivatives via acylation?

Methodological Answer:

- Reagent Selection : Use n-BuLi as a base to deprotonate the oxazolidinone at low temperatures (−78°C) in anhydrous THF. Acyl chlorides (e.g., propionyl or phenylacetyl chloride) are preferred for electrophilic trapping due to their reactivity .

- Stoichiometry : Maintain a 1:1.1 molar ratio of oxazolidinone to acyl chloride to minimize side reactions. Excess acyl chloride can lead to over-acylation .

- Purification : Recrystallize crude products from diethyl ether/hexane mixtures for high-purity yields (≥92%) . For sterically hindered derivatives, flash chromatography (e.g., CH₂Cl₂) resolves diastereomers .

Q. How can the stereochemical integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- Chiral Auxiliary Verification : Use polarimetry ([α]D values, e.g., −42.0 for (S)-enantiomers) to confirm enantiopurity .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing crystal structures (e.g., C18H14F13NO2 in ) .

- NMR Analysis : Compare H and C chemical shifts (e.g., δH 4.48 ppm for the CHN group) with literature data .

Advanced Research Questions

Q. How do reaction mechanisms differ when using this compound in Ti(IV)-mediated enolate chemistry versus radical processes?

Methodological Answer:

- Ti(IV) Enolate Chemistry : The oxazolidinone acts as a chiral auxiliary, directing enolate formation via chelation-controlled pathways. Steric effects from the 5,5-dimethyl group enhance stereoselectivity in C–C bond formation .

- Radical Processes : The auxiliary’s rigidity minimizes conformational flexibility, favoring single-diastereomer outcomes. Use EPR spectroscopy to track radical intermediates and optimize initiators (e.g., AIBN) .

Q. What strategies resolve contradictions between NMR and X-ray data for oxazolidinone derivatives?

Methodological Answer:

- Complementary Techniques : Confirm NMR assignments (e.g., coupling constants for axial/equatorial protons) with IR (C=O stretches at 1766 cm⁻¹) and HRMS (e.g., m/z 262.1446 for [M+H]+) .

- Dynamic Effects : Investigate fluxional behavior via variable-temperature NMR if X-ray structures suggest rigid conformations but NMR shows averaged signals .

Q. How can diastereoselectivity be enhanced in β-amino acid syntheses using this oxazolidinone?

Methodological Answer:

- Auxiliary Design : Modify the benzyl group’s electronic profile (e.g., para-substitution) to influence transition-state stabilization. shows dibenzylamino groups improve selectivity in propanoyl derivatives .

- Solvent Effects : Use non-polar solvents (e.g., hexane) to amplify steric differentiation during enolate formation .

Q. What purification challenges arise in synthesizing bulky this compound derivatives, and how are they mitigated?

Methodological Answer:

Q. How do competing reaction pathways affect yields in multi-step syntheses involving this oxazolidinone?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。